molecular formula C17H16FN7 B2575280 3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine CAS No. 2380096-39-7

3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine

Cat. No.: B2575280
CAS No.: 2380096-39-7
M. Wt: 337.362
InChI Key: VHMVWBBXOVWVFM-UHFFFAOYSA-N
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Description

3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine is a complex organic compound that belongs to the class of pyridazines. This compound is characterized by the presence of a fluoropyrimidine group attached to a piperazine ring, which is further connected to a pyridazine ring substituted with a pyridinyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Properties

IUPAC Name

3-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN7/c18-14-11-20-12-21-17(14)25-8-6-24(7-9-25)16-4-3-15(22-23-16)13-2-1-5-19-10-13/h1-5,10-12H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMVWBBXOVWVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C4=NC=NC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Fluoropyrimidine Intermediate: The synthesis begins with the preparation of 5-fluoropyrimidine, which can be achieved through the fluorination of pyrimidine using a fluorinating agent such as Selectfluor.

    Piperazine Coupling: The fluoropyrimidine intermediate is then reacted with piperazine under basic conditions to form the 4-(5-fluoropyrimidin-4-yl)piperazine intermediate.

    Pyridazine Formation: The final step involves the coupling of the 4-(5-fluoropyrimidin-4-yl)piperazine intermediate with 3-bromopyridazine in the presence of a palladium catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water

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